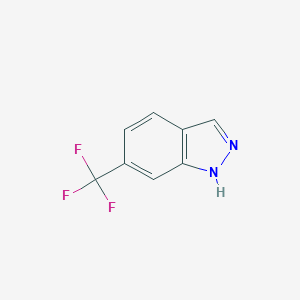

6-(Trifluoromethyl)-1H-Indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAFARJWFBPNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614231 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-22-6 | |

| Record name | 6-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 954239-22-6

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] While specific experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| CAS Number | 954239-22-6 | [2] |

| Molecular Formula | C₈H₅F₃N₂ | [2] |

| Molecular Weight | 186.13 g/mol | [1] |

| Appearance | Amber/tan crystalline powder | [1] |

| Boiling Point (Predicted) | 268.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.15 ± 0.40 | [1] |

| Melting Point of a related compound (3-Phenyl-6-(trifluoromethyl)-1H-indazole) | 149-151 °C | [3] |

Spectroscopic Data

¹H NMR Spectral Data (Reference)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.1 | br s | NH |

| ~8.1 | d | Aromatic CH |

| ~7.5-8.0 | m | Aromatic CH |

¹³C NMR Spectral Data (Reference)

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | C |

| ~137 | C |

| ~132 | C |

| ~129 | CH |

| ~128 | CH |

| ~125 (q) | C-CF₃ |

| ~124 (q) | CF₃ |

| ~122 | CH |

| ~121 | CH |

| ~113 (q) | C |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine hydrate.[1]

Materials:

-

2-Fluoro-4-(trifluoromethyl)benzaldehyde

-

Methoxyamine (NH₂OMe)

-

Hydrazine hydrate ((NH₂)₂-H₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxyamine (2.0 eq.).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with EtOAc.

-

Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield this compound as a colorless solid.[1]

Synthesis workflow for this compound.

General Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a clear solution.

¹H and ¹³C NMR Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Process the data using appropriate software, including Fourier transformation and baseline correction.

Biological Significance and Signaling Pathways

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity of drug candidates. While direct studies on this compound are limited, its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.

These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these pathways by indazole-based compounds can lead to the suppression of tumor growth and metastasis.

Inhibition of VEGFR and FGFR signaling pathways.

Experimental Protocol for Kinase Assay (General)

The inhibitory activity of derivatives of this compound against kinases like VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP consumption assays.

Materials:

-

Kinase buffer

-

ATP

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (inhibitor)

-

VEGFR-2 enzyme

-

Kinase detection reagent (e.g., Kinase-Glo™)

-

96-well plates

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Dispense the master mix into the wells of a 96-well plate.

-

Add the test compound at various concentrations to the designated wells.

-

Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Add the kinase detection reagent to each well to measure the amount of remaining ATP.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and lower inhibition.[4]

Workflow for a typical in vitro kinase assay.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this indazole derivative a valuable scaffold in the design of novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical characterization data.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 954239-22-6 | [1] |

| Molecular Formula | C₈H₅F₃N₂ | [1] |

| Molecular Weight | 186.14 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available |

Synthesis of this compound

A common and effective method for the synthesis of indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of this compound, a suitable starting material is 2-methyl-5-(trifluoromethyl)aniline. The general synthetic approach is depicted below.

References

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylated Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile framework for engaging with a wide array of biological targets.[2][3] A particularly impactful strategy in the evolution of indazole-based drug candidates has been the incorporation of a trifluoromethyl (-CF3) group.[2] This modification significantly influences the molecule's physicochemical properties, which in turn can enhance its pharmacokinetic profile and therapeutic efficacy.[2][3]

The trifluoromethyl group's strong electron-withdrawing nature can modify the pKa of adjacent functional groups, thereby influencing interactions with target proteins.[2] Furthermore, the exceptional strength of the carbon-fluorine bond confers high resistance to metabolic degradation, often leading to an improved in vivo stability and a longer half-life for drug candidates.[2][4] This guide provides a detailed examination of the key physicochemical properties of trifluoromethylated indazoles, including their pKa, lipophilicity (logP), aqueous solubility, and metabolic stability. It also presents detailed experimental protocols for the determination of these properties and visualizes relevant biological pathways and experimental workflows to support researchers in the field of drug discovery and development.

Quantitative Physicochemical Data

The introduction of a trifluoromethyl group to the indazole scaffold can significantly alter its physicochemical properties. The following tables summarize key quantitative data for a selection of trifluoromethylated indazoles, providing a basis for structure-property relationship analysis.

Table 1: pKa and Lipophilicity (logP) of Selected Trifluoromethylated Indazoles

| Compound | Structure | pKa (Predicted) | logP (Calculated/Experimental) |

| 6-(Trifluoromethyl)-1H-indazole | 12.15 ± 0.40 | Not Available | |

| This compound-3-carboxylic acid | Not Available | 2.3 (XLogP3)[5] | |

| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Not Available | Not Available |

Table 2: Aqueous Solubility of Selected Trifluoromethylated Indazoles

| Compound | Structure | Aqueous Solubility | Method |

| Trifluoromethylated Indazole Series | (General) | Data not available | Kinetic Solubility Assay |

Note: Quantitative aqueous solubility data for specific trifluoromethylated indazoles is not widely reported in publicly available literature. The kinetic solubility assay is a standard high-throughput method for its determination.[6]

Table 3: Metabolic Stability of Selected Trifluoromethylated Indazoles

| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Trifluoromethylated Indazole Series | (General) | Generally longer than non-fluorinated analogs[4] | Generally lower than non-fluorinated analogs[4] |

Note: The trifluoromethyl group is known to block sites of oxidative metabolism, leading to increased metabolic stability.[4] However, a consolidated table of quantitative data for a series of trifluoromethylated indazoles is not available in the reviewed literature.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration (for poorly soluble compounds)

This method is adapted for compounds with low aqueous solubility by using co-solvents.

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated indazole.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., methanol or DMSO).

-

Prepare a series of aqueous buffers with varying pH values.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard aqueous buffers.

-

In a thermostated vessel, add a known volume of the test compound stock solution to a specific volume of an aqueous buffer and co-solvent mixture.

-

Titrate the solution with the standardized acid or base.

-

Record the pH value after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the sigmoid curve.[7] For poorly soluble compounds, pKa values are determined at different co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.[1][8]

-

Determination of Lipophilicity (logP) by HPLC

This method provides a rapid and efficient way to estimate the octanol-water partition coefficient.

Objective: To determine the logP of a trifluoromethylated indazole.

Methodology:

-

System Preparation:

-

Calibration:

-

Inject a series of standard compounds with known logP values to establish a calibration curve by plotting their retention times against their logP values.[12]

-

-

Sample Analysis:

-

Dissolve the test compound in the mobile phase.

-

Inject the sample onto the HPLC column and record the retention time.

-

-

Data Analysis:

Determination of Aqueous Solubility by Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.[6]

Objective: To determine the kinetic aqueous solubility of a trifluoromethylated indazole.

Methodology:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[13]

-

-

Assay Procedure:

-

Detection:

-

Nephelometry: Measure the light scattering caused by any precipitate formation using a nephelometer.[14]

-

Direct UV/LC-MS: After incubation, filter the solution to remove any undissolved compound. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS/MS.[13][15]

-

-

Data Analysis:

-

Quantify the solubility based on the highest concentration at which no precipitate is observed (nephelometry) or by direct measurement of the dissolved compound concentration against a calibration curve.

-

Determination of Metabolic Stability by Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of a trifluoromethylated indazole.

Methodology:

-

Incubation Mixture Preparation:

-

Reaction Initiation and Termination:

-

Sample Analysis:

-

Data Analysis:

Signaling Pathways and Experimental Workflows

Trifluoromethylated indazoles are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][20] Understanding these pathways and the workflows for evaluating inhibitors is essential for rational drug design.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22] Indazole derivatives have been developed as potent inhibitors of VEGFR-2.[22]

Caption: VEGFR-2 signaling pathway and its inhibition.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is activated by stress signals and pro-inflammatory cytokines, playing a role in inflammation and apoptosis.[23] Indazole derivatives have been identified as inhibitors of JNK.[23][24]

Caption: JNK signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of new chemical entities as kinase inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

Caption: A typical workflow for kinase inhibitor screening.

Conclusion

Trifluoromethylated indazoles represent a highly valuable class of compounds in contemporary drug discovery. The strategic incorporation of the trifluoromethyl group imparts advantageous physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of the key physicochemical characteristics of these scaffolds, along with detailed experimental protocols for their determination. The visualization of relevant signaling pathways and experimental workflows further serves as a practical resource for researchers. Continued exploration of the vast chemical space surrounding the trifluoromethylated indazole nucleus, with a focus on optimizing both potency and drug-like properties, holds significant promise for the development of novel therapeutics.

References

- 1. DSpace [diposit.ub.edu]

- 2. benchchem.com [benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. agilent.com [agilent.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. enamine.net [enamine.net]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. WO2002010137A2 - Indazole derivatives as jnk inhibitors - Google Patents [patents.google.com]

- 24. US20020103229A1 - Indazole derivatives as JNK inhibitors and compositions and methods related thereto - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Trifluoromethyl)-1H-Indazole and Its Derivatives

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Trifluoromethyl)-1H-Indazole and its closely related analogues. Due to the limited availability of public domain spectral data for the parent compound, this report leverages data from substituted derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide presents a compilation of available NMR data for key derivatives, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and NMR correlations.

Experimental Protocols

The following outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives, based on standard laboratory practices.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. The probe temperature is maintained at a constant 25 °C.

¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the observation of quaternary carbons. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transformation. The resulting spectra are phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Spectral Data Analysis

This compound-3-carboxylic acid

The ¹H NMR spectrum of this compound-3-carboxylic acid, recorded in DMSO-d₆ at 400 MHz, offers a close approximation for the aromatic proton signals of the parent compound. The presence of the carboxylic acid group at the C3 position will primarily influence the chemical shift of the N-H proton and to a lesser extent, the aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound-3-carboxylic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 (very broad) | s | N-H |

| 8.1 - 8.2 | s | H-7 |

| 7.8 - 7.9 | d | H-4 |

| 7.4 - 7.5 | d | H-5 |

Note: The exact chemical shifts can vary slightly. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

3-Phenyl-6-(trifluoromethyl)-1H-indazole

The spectral data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ provides additional context, particularly for the carbon skeleton. The phenyl group at C3 will significantly affect the chemical shifts of the indazole ring, but the data for the trifluoromethyl-substituted benzene ring remains informative.[1]

Table 2: ¹³C NMR Spectral Data of 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 146.42 | C-7a |

| 136.97 | C-3 |

| 125.51 | C-3a |

| 124.57 (q, J = 4.4 Hz) | C-5 |

| 124.27 (q, J = 271.4 Hz) | -CF₃ |

| 122.63 | C-4 |

| 113.00 (q, J = 34.4 Hz) | C-6 |

| 120.80 | C-7 |

Note: The assignments are based on the provided data for the substituted compound and may differ for the parent molecule. The signals for C-6 and the -CF₃ carbon appear as quartets due to coupling with the fluorine atoms.[1]

Visualizations

The following diagrams illustrate the chemical structure and the through-bond correlations that give rise to the observed NMR signals.

Caption: Chemical structure of this compound.

Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.

Caption: Expected key long-range ¹H-¹³C HMBC correlations.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound by leveraging data from closely related, substituted analogues. The provided tables summarize the key quantitative data, and the detailed experimental protocols offer a blueprint for obtaining high-quality spectra. The visualizations aid in the conceptualization of the molecular structure and the expected NMR correlations. This information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the structural characterization and analysis of this important class of compounds.

References

Mass Spectrometry Analysis of 6-(Trifluoromethyl)-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and fundamental principles of mass spectrometry. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Predicted Mass Spectrometry Data

The expected mass spectrometry data for this compound is based on its chemical structure and the known fragmentation patterns of related indazole derivatives and trifluoromethylated compounds.[1][2] Electron Ionization (EI) is a common technique for the analysis of such small molecules and is expected to produce a distinct fragmentation pattern useful for structural elucidation.[3]

Quantitative Data Summary

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound.

| Predicted Fragment | m/z (Nominal Mass) | Relative Abundance | Notes |

| [M]+• | 186 | Moderate | Molecular ion |

| [M-H]+ | 185 | Moderate to High | Loss of a hydrogen atom |

| [M-N2]+• | 158 | Moderate | Loss of a neutral nitrogen molecule (N2) |

| [M-CF3]+ | 117 | High | Loss of the trifluoromethyl group |

| [C7H5N]+ | 103 | Moderate | Fragmentation of the indazole ring |

| [CF3]+ | 69 | Moderate | Trifluoromethyl cation |

Experimental Protocols

A generalized protocol for the mass spectrometry analysis of this compound is provided below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities.

-

Solvent Selection : Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Dilution : Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (e.g., 1-10 µg/mL).

Instrumentation and Data Acquisition

-

Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[4]

-

Ionization Source : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for generating fragment ions for structural identification.[1]

-

Sample Introduction : The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for dissolved samples.[1][4]

-

Mass Analyzer Settings :

-

Mass Range : Set the mass analyzer to scan a range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).

-

Ionization Energy : For EI, a standard energy of 70 eV is typically used.[5]

-

Data Acquisition Mode : Acquire data in full scan mode to obtain a complete mass spectrum. If specific fragments are of interest, tandem MS (MS/MS) can be employed to study fragmentation pathways.[2]

-

Visualizations

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Caption: General workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI).

Caption: Predicted EI fragmentation pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. uni-saarland.de [uni-saarland.de]

- 4. benchchem.com [benchchem.com]

- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Infrared spectroscopy of 6-(Trifluoromethyl)-1H-Indazole

An In-depth Technical Guide to the Infrared Spectroscopy of 6-(Trifluoromethyl)-1H-Indazole

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and established principles of vibrational spectroscopy. The information herein is intended for researchers, scientists, and drug development professionals.

Predicted Infrared Spectral Data

The following table summarizes the expected infrared absorption bands for this compound. These predictions are derived from a combination of data from related indazole derivatives, including 3-Bromo-6-(trifluoromethyl)-1H-indazole and 3-Phenyl-6-(trifluoromethyl)-1H-indazole, and general infrared spectroscopy correlation tables. The assignments should be considered tentative until confirmed by experimental data on the target molecule.

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment of Vibrational Mode |

| ~3300-3000 | Medium, Broad | N-H stretching vibration of the indazole ring |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretching vibrations |

| ~1620-1580 | Medium-Strong | C=C stretching vibrations of the aromatic ring |

| ~1520-1480 | Medium-Strong | C=N stretching vibration within the indazole ring |

| ~1340 | Strong | Symmetric C-F stretching of the -CF₃ group |

| ~1250-1100 | Strong, Multiple Bands | Asymmetric C-F stretching and other C-F vibrations |

| ~1170-1120 | Strong | In-plane C-H bending vibrations |

| ~900-700 | Medium-Strong | Out-of-plane C-H bending vibrations |

Experimental Protocol for Infrared Spectrum Acquisition

The following is a generalized experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound such as this compound.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR.

-

Grinding: In a dry agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) until it is a fine powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogeneous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition

-

Background Spectrum: With the sample compartment empty (or containing a pure KBr pellet for baseline correction), acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample holder with the KBr pellet containing this compound into the sample compartment.

-

Spectral Collection: Acquire the infrared spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (a minimum of 16 scans is common).

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Interpretation of the Infrared Spectrum

The interpretation of the IR spectrum of this compound involves correlating the observed absorption bands with the vibrational modes of its functional groups.

-

N-H Region (around 3300-3000 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.

-

Aromatic C-H Region (around 3100-3000 cm⁻¹): Weak to medium intensity bands in this region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information about the molecule's structure.

-

C=C and C=N Stretching: Strong absorptions between 1620 cm⁻¹ and 1480 cm⁻¹ are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the bicyclic aromatic system.

-

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands. The symmetric C-F stretch is expected around 1340 cm⁻¹, while the asymmetric stretches typically appear as a complex series of strong bands in the 1250-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers and can provide information about the substitution pattern of the benzene ring.

-

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the experimental spectrum and comparing them with the predicted data and known group frequencies, a confident structural confirmation of this compound can be achieved.

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Indazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to its incorporation into numerous therapeutic agents. A pivotal advancement in the evolution of indazole-based drug discovery has been the strategic introduction of the trifluoromethyl (CF3) group. This modification has proven to be a powerful tool, significantly enhancing the pharmacological profiles of these compounds.[1]

The trifluoromethyl group, often serving as a bioisostere for a methyl group, imparts a range of desirable characteristics.[1] Its strong electron-withdrawing nature can modulate the pKa of neighboring functional groups, thereby influencing binding affinities with target proteins.[1] Furthermore, the exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, which can translate to improved in vivo stability and a longer therapeutic half-life for drug candidates.[1] This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylated indazole scaffolds, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Historical Perspective and Discovery

While the precise first synthesis of a trifluoromethylated indazole is not readily apparent in seminal literature, the emergence of these scaffolds is intrinsically linked to the broader development of organofluorine chemistry in drug discovery. The deliberate incorporation of fluorine and trifluoromethyl groups into bioactive molecules gained significant traction in the mid-20th century as chemists began to appreciate their profound impact on a compound's physicochemical and biological properties.

The development of synthetic methodologies has been central to the exploration of trifluoromethylated indazoles. Early approaches likely involved the cyclization of precursors already bearing a trifluoromethyl group. Modern synthetic strategies are more diverse and efficient, allowing for the creation of extensive libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

The synthesis of trifluoromethylated indazoles can be broadly categorized into two main approaches: construction of the indazole ring from a trifluoromethylated precursor and direct trifluoromethylation of a pre-formed indazole scaffold.

Cyclization of Trifluoromethylated Precursors

A prevalent strategy involves the cyclocondensation of a substituted hydrazine with a trifluoromethylated carbonyl compound. A notable example is the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives through the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives [1]

-

Materials: 3-aminoindazole derivative (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq), methanol, phosphoric acid.

-

Procedure:

-

A mixture of the 3-aminoindazole derivative and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours.

-

After cooling to room temperature, the resulting precipitate is filtered.

-

The precipitate is washed with methanol and dried under vacuum to yield the desired product.

-

Another key method is the diazotization of a trifluoromethyl-containing aniline followed by cyclization. For instance, the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole can commence from 2-amino-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1H-indazole

-

Materials: 2-amino-4-(trifluoromethyl)benzonitrile, acetic acid, propionic acid, sodium nitrite, water, sodium hydroxide solution.

-

Procedure:

-

Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Functionalization of the Indazole Core

Modern synthetic chemistry has enabled the direct introduction of trifluoromethylated groups onto the indazole scaffold, often through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds between the indazole core and trifluoromethylated aryl boronic acids.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2]

-

Materials: 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv.), aryl boronic acid (1.3 equiv.), sodium carbonate (3 equiv.), PdCl2(PPh3)2 (0.1 equiv.), 1,4-dioxane, water.

-

Procedure:

-

A solution of the chlorinated indazole derivative in a 4:1 mixture of 1,4-dioxane and water is degassed with argon.

-

Sodium carbonate, the aryl boronic acid, and the palladium catalyst are added.

-

The reaction mixture is heated to 90 °C for 1 hour in a sealed tube.

-

After cooling, the product is extracted and purified.

-

Biological Activity and Therapeutic Applications

Trifluoromethylated indazole scaffolds have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammation. Their efficacy often stems from their ability to act as potent and selective inhibitors of protein kinases and other key biological targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Trifluoromethylated indazoles have emerged as a promising class of kinase inhibitors, with the CF3 group often enhancing binding affinity and selectivity for the ATP-binding pocket of these enzymes.[1]

Table 1: Inhibitory Activity of Trifluoromethylated Indazole Derivatives against Various Kinases

| Compound/Scaffold | Target Kinase | IC50 (nM) | Reference |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 | [3] |

| 1H-indazole derivative | FGFR1-3 | 0.8 - 90 µM | [3] |

| 3-aryl-indazole derivative | pan-Trk | 1.6 (TRKA) | [4] |

| Indazole-containing compound 24 | Influenza A (H1N1) | 690 (EC50) | [5] |

| Indazole-containing compound 27 | Influenza A (H1N1) | 8030 (EC50) | [5] |

| Indazole-containing compound 31 | Influenza A (H1N1) | 14600 (EC50) | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethylated indazole derivative against a specific protein kinase.

-

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Materials: Kinase of interest, kinase substrate peptide, ATP, test compound, kinase assay buffer, ADP-Glo™ Kinase Assay Kit (or similar), multi-well plates, plate reader with luminescence detection.

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: In a multi-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TRPA1 Antagonism

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a sensor for pain, cold, and itch.[7] A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist. Subsequent optimization, which included the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the discovery of highly potent and selective antagonists.[8]

Table 2: TRPA1 Antagonistic Activity of Phenyl-Indazole Derivatives

| Compound | R-group on Phenyl Ring | hTRPA1 IC50 (µM) | Reference |

| 11 | H | >10 | [9] |

| 12 | F | 2.5 | [9] |

| 4 | Cl | 1.23 | [8] |

| 17 | CF3 | 0.164 | [9] |

| 31 | 6-methyl on indazole, 2-CF3 on phenyl | 0.015 | [8] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of trifluoromethylated indazoles are a direct consequence of their interaction with specific nodes within cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Several indazole-based compounds have been developed to inhibit VEGFR, thereby blocking downstream signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. TRPA1 - Wikipedia [en.wikipedia.org]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Biological Screening of a 6-(Trifluoromethyl)-1H-Indazole Compound Library: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing potent and selective ligands for a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the indazole ring has emerged as a particularly effective strategy in drug design.[3] The strong electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a compound's potency, selectivity, and pharmacokinetic properties.[3] This technical guide provides an in-depth overview of the biological screening of a 6-(trifluoromethyl)-1H-indazole compound library, with a focus on their application as kinase inhibitors in oncology.

This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a clear and comparative format, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative this compound derivatives against various protein kinases and cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity or cell growth), which is a standard measure of a compound's potency.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| Indazole-A | VEGFR-2 | 15 |

| PDGFRβ | 45 | |

| c-Kit | 60 | |

| Indazole-B | FGFR1 | < 4.1 |

| FGFR2 | 2.0 | |

| KG-1 (Cell line) | 25.3 | |

| Indazole-C | FLT3 | 41.6 |

| FLT3-ITD (W51) | 22.8 | |

| FLT3-TKD (D835Y) | 5.64 | |

| Indazole-D | Pim-1 | 3 |

| Pim-2 | 11 | |

| Pim-3 | 7 | |

| Indazole-E | Aurora A | 13,000 |

| Aurora B | 8,000 |

Data compiled from multiple sources for illustrative purposes.[1][4]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) |

| Indazole-F | A549 | Lung Carcinoma | 0.85 |

| HCT116 | Colon Carcinoma | 0.52 | |

| MCF7 | Breast Adenocarcinoma | 1.12 | |

| Indazole-G | PC-3 | Prostate Adenocarcinoma | 2.5 |

| HeLa | Cervical Adenocarcinoma | 3.1 | |

| Indazole-H | K562 | Chronic Myelogenous Leukemia | 0.78 |

| U937 | Histiocytic Lymphoma | 1.05 |

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for the synthesis of a this compound library and its subsequent biological screening are provided below.

Synthesis of a this compound Library

A common and versatile method for the synthesis of a diverse library of this compound compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, starting from a halogenated indazole core.[3][5]

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for example, cesium carbonate (2-3 equivalents), in a suitable solvent system like 1,4-dioxane and water.[5]

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Biological Screening Protocols

A tiered screening approach is typically employed to identify and characterize the biological activity of the compound library.

1. Primary Screening: In Vitro Kinase Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[3]

-

Materials:

-

Kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Stop solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC)

-

384-well microplates

-

-

Procedure:

-

Dispense the test compounds at various concentrations into the wells of a 384-well plate.

-

Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and ATP in the kinase buffer.

-

Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Incubate the plate for another 60 minutes at room temperature to allow for the binding of the antibody and SA-APC to the phosphorylated substrate.

-

Read the TR-FRET signal on a compatible plate reader.

-

Calculate the IC50 values from the dose-response curves.[3]

-

2. Secondary Screening: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[3]

-

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]

-

Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound kinase inhibitors and a typical experimental workflow for their screening.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic incorporation of the trifluoromethyl group often leads to compounds with enhanced potency, selectivity, and drug-like properties. This guide has provided a comprehensive overview of the key aspects of a biological screening campaign for a library of these compounds, from synthesis and in vitro screening to the elucidation of their mechanism of action through the modulation of critical signaling pathways. The presented data, protocols, and visualizations serve as a foundational resource for researchers in the field of drug discovery and development.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Solubility and Stability of 6-(Trifluoromethyl)-1H-Indazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key experimental workflows to facilitate its use in medicinal chemistry and targeted therapy research.

Core Chemical Properties

This compound is a substituted indazole with the chemical formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol .[1] Its structure features a trifluoromethyl group at the 6-position of the indazole ring, which can significantly influence its physicochemical properties, including lipophilicity and metabolic stability.[2]

| Property | Value | Source |

| CAS Number | 954239-22-6 | [1][3] |

| Molecular Formula | C₈H₅F₃N₂ | [1][3] |

| Molecular Weight | 186.13 g/mol | [1] |

| Boiling Point (Predicted) | 268.5±35.0 °C | [1] |

| Density (Predicted) | 1.447±0.06 g/cm3 | [1] |

| pKa (Predicted) | 12.15±0.40 | [1] |

| Form | Crystalline Powder | [1] |

| Color | Amber/Tan | [1] |

Predicted Solubility Profile

Specific quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. The polar indazole ring with a hydrogen bond donor (N-H) and the highly lipophilic trifluoromethyl group suggest a varied solubility profile.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected to facilitate dissolution. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of a hydrogen bond donor and acceptor suggests some affinity for protic solvents. However, the aromatic core and trifluoromethyl group may limit solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The moderate polarity of these solvents should allow for reasonable dissolution. |

| Esters | Ethyl Acetate | Moderate | The moderate polarity of ethyl acetate should facilitate the dissolution of the compound. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | The compound is expected to be soluble in these solvents due to its overall organic nature. |

| Nonpolar | Hexanes, Toluene | Low | The polar nature of the indazole ring is likely to limit solubility in nonpolar aliphatic and aromatic solvents. |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol, acetonitrile, dichloromethane, ethyl acetate)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method or UV/Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

Data Presentation: The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the specified temperature.

References

An In-depth Technical Guide to the X-ray Crystallography of 6-(Trifluoromethyl)-1H-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and biological significance of 6-(trifluoromethyl)-1H-indazole derivatives. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors. This document outlines detailed experimental protocols, summarizes key data, and visualizes relevant biological pathways and experimental workflows to support research and development in this area.

Introduction

Indazole scaffolds are a cornerstone in the development of therapeutic agents, with the incorporation of a trifluoromethyl group at the 6-position significantly enhancing their pharmacological properties. The trifluoromethyl group can improve metabolic stability, binding affinity, and cell permeability, making these derivatives promising candidates for drug discovery. X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships (SAR) and guiding rational drug design.

While a comprehensive set of publicly available crystallographic data for a wide range of this compound derivatives is limited, this guide consolidates available information on closely related structures and provides representative data to illustrate the key crystallographic features of the indazole core.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the appropriate trifluoromethyl-substituted aniline, which undergoes diazotization followed by cyclization to form the indazole ring. Further modifications, such as substitution at other positions, can be achieved through various organic reactions.

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound derivatives.

X-ray Crystallography of Indazole Derivatives

X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions in the solid state. This data is crucial for understanding how these molecules interact with their biological targets.

Experimental Protocols

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process is often carried out at room temperature in a dust-free environment.

2. X-ray Data Collection: Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

Due to the limited availability of specific crystallographic data for a series of this compound derivatives in the public domain, the following table presents representative data for a related indazole derivative to illustrate the typical parameters obtained from an X-ray crystallographic study.

| Parameter | Representative Value |

| Compound | 3-Chloro-1-methyl-5-nitro-1H-indazole |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273(2) |

| b (Å) | 14.678(6) |

| c (Å) | 15.549(6) |

| α (°) | 90 |

| β (°) | 96.130(9) |

| γ (°) | 90 |

| Volume (ų) | 868.5(6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor (%) | 4.3 |

This data is for illustrative purposes and is based on a published crystal structure of a related indazole derivative.[1]

Biological Significance: Kinase Inhibition

Many this compound derivatives have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling cascade can block the formation of new blood vessels, a process essential for tumor growth and metastasis. The following diagram illustrates the simplified VEGFR-2 signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Kinase Inhibitor Drug Discovery

The development of a this compound derivative as a kinase inhibitor follows a structured workflow, from initial screening to preclinical studies.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. X-ray crystallography is a pivotal technique in this process, providing invaluable atomic-level insights that facilitate the design of more potent and selective inhibitors. While a comprehensive crystallographic database for this specific class of compounds is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers. Continued investigation and data sharing within the scientific community will be crucial for advancing the therapeutic potential of these compelling molecules.

References

Methodological & Application

Application Notes: Utilizing 6-(Trifluoromethyl)-1H-Indazole for the Synthesis of Potent Kinase Inhibitors

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in developing targeted therapies, especially kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP enables indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[2] The inclusion of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-(Trifluoromethyl)-1H-indazole and its derivatives highly valuable building blocks for drug discovery.[1] These compounds have been successfully used to synthesize inhibitors for a range of kinases implicated in diseases like cancer and inflammatory conditions.[3][4]

Rationale for Use in Kinase Inhibitor Synthesis

The effectiveness of the 1H-indazole core stems from its ability to mimic the purine ring of ATP. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase active site, a key factor for high binding affinity.[2] The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can modulate the acidity of the N-H proton, influencing its hydrogen-bonding capabilities. Furthermore, the lipophilic nature of the CF₃ group can improve membrane permeability and enhance interactions within hydrophobic pockets of the kinase active site.

Key Kinase Targets

Derivatives of this compound have demonstrated inhibitory activity against several important protein kinase families:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, which is essential for tumor growth and metastasis. Indazole-based compounds are prominent as potent VEGFR-2 inhibitors.[1][3]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is linked to the development of various cancers. The presence of a fluorine-containing substituent, such as a trifluoromethyl group, at the 6-position of the indazole ring has been shown to improve enzymatic activity.[1]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling pathway, ASK1 is a therapeutic target for inflammatory diseases.[4][5]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.[6]

-

Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation and is often overexpressed in various cancers.[1]

-

Mitogen-Activated Protein Kinases (MAPKs): These kinases are central to signaling pathways that control cell growth, proliferation, and survival.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, highlighting the potency achieved with this core structure.

| Compound ID/Reference | Kinase Target(s) | IC₅₀ (nM) | Notes |

| Compound 27a [1] | FGFR1 | < 4.1 | 6-fluoro substituted 1H-indazol-3-amine derivative. |

| Compound 27a [1] | FGFR2 | 2.0 | Demonstrates high potency with halogen substitution at the 6-position. |

| Compound 59a [1] | Pim-1, Pim-2, Pim-3 | 3 - 11 | A 3-(pyrazin-2-yl)-1H-indazole derivative with good potency but low metabolic stability. |

| Compound 59c [1] | Pim-1, Pim-2, Pim-3 | 3 - 70 | An optimized derivative with nanomolar potency. |

| Compound 8r [6] | FLT3 | 41.6 | A potent N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative. |

| Compound 8r [6] | FLT3-ITD (W51) | 22.8 | Active against common resistance-conferring mutants. |

| Compound 8r [6] | FLT3-TKD (D835Y) | 5.64 | Highly potent against tyrosine kinase domain mutants. |

| Analog B (15) [5] | ASK1 Kinase | 12 | Optimized 1H-indazole analog from SAR studies. |

| Analog B (15) [5] | AP1-HEK293 Cell | 65 | Shows potent activity in a cell-based assay. |

Experimental Protocols

Detailed methodologies for key synthetic reactions and biological assays are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of a halogenated indazole with a boronic acid, a common strategy for elaborating the indazole core.[3]

Reagents and Materials:

-

3-Bromo-6-(trifluoromethyl)-1H-indazole

-

Desired boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Cesium Carbonate, 2-3 equivalents)

-

Solvent mixture (e.g., 1,4-dioxane/ethanol/water)

-

Microwave vial

-

Microwave reactor

-

Organic solvent (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

In a microwave vial, combine 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired boronic acid (1.2-1.5 eq), palladium catalyst (5 mol%), and base (2-3 eq).

-

Add the solvent mixture to the vial.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140°C) for a designated time.[3]

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

-

Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed formation of a C-N bond between a halogenated indazole and an amine.[3]

Reagents and Materials:

-

3-Bromo-6-(trifluoromethyl)-1H-indazole

-

Desired amine (1.1-1.2 equivalents)

-

Palladium precatalyst (e.g., RuPhos-based, 1-2 mol%)

-

Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS, 2.2 equivalents)

-

Dry, aprotic solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel under an inert atmosphere, add 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired amine (1.1-1.2 eq), the palladium precatalyst (1-2 mol%), and the base (2.2 eq).[3]

-

Add dry THF as the solvent.

-

The reaction may require heating. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the product using column chromatography.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method to assess the inhibitory activity of synthesized compounds against a target kinase.[3][5]

Reagents and Materials:

-

Target kinase enzyme

-

Kinase substrate

-

ATP

-

Kinase buffer

-

Test compounds (inhibitors) at various concentrations

-

96-well or 384-well plates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo™, ADP-Glo™)

-

Plate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.

-

Dispense the master mix into the wells of a plate.

-

Add the test compound at various concentrations to the designated wells. Include control wells with diluent only (e.g., DMSO).

-

Initiate Reaction: Initiate the kinase reaction by adding a diluted solution of the kinase enzyme to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[3]

-

Terminate Reaction: Add a detection reagent (e.g., Kinase-Glo™ or ADP-Glo™ Reagent) to each well. This reagent terminates the reaction and measures the amount of ATP remaining (Kinase-Glo™) or ADP produced (ADP-Glo™).[3][5]

-

Incubate at room temperature for the time specified by the kit manufacturer (e.g., 15-40 minutes).

-

Data Acquisition: Measure the luminescent signal using a plate reader.

-